3,6-Dihydroxypyrazine-2-carboxamide 3,6-Dihydroxypyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18549465
InChI: InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9)
SMILES:
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol

3,6-Dihydroxypyrazine-2-carboxamide

CAS No.:

Cat. No.: VC18549465

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dihydroxypyrazine-2-carboxamide -

Specification

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
IUPAC Name 3-hydroxy-6-oxo-1H-pyrazine-2-carboxamide
Standard InChI InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9)
Standard InChI Key AVSAEGXAPBFIQH-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(NC1=O)C(=O)N)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular formula, C₅H₅N₃O₃, reflects its pyrazine backbone substituted with hydroxyl and carboxamide groups. Key structural features include:

PropertyValueSource
Molecular Weight155.11 g/mol
Purity (HPLC)≥98%
SMILES NotationNC(=O)c1nc(O)cnc1O
InChI KeyInChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9)

The presence of two hydroxyl groups enhances solubility in polar solvents, while the carboxamide moiety contributes to hydrogen bonding and biological interactions .

Synthesis and Industrial Production

Synthetic Routes

3,6-Dihydroxypyrazine-2-carboxamide is synthesized via:

  • Condensation Reactions: Reacting substituted pyrazine precursors with carboxamide derivatives under alkaline conditions .

  • Hydrolysis of Halogenated Analogues: For example, hydrolysis of 3,6-dichloropyrazine-2-carboxamide in aqueous media .

  • Custom Synthesis: Suppliers like LGC Standards and TRC offer tailored synthesis services, often yielding >95% purity .

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but degrades under strong acidic or alkaline conditions. Key solubility data:

SolventSolubility (mg/mL)Temperature (°C)
Water~6.725
DMSO>1025
Methanol~5.225

Data derived from analog compounds suggest moderate lipophilicity (logP ≈ 0.36) .

Biological and Pharmacological Relevance

Antiviral and Antimicrobial Activity

As a structural analog of Favipiravir (T-705), 3,6-dihydroxypyrazine-2-carboxamide has been investigated for RNA virus inhibition. Metabolite studies indicate it binds viral RNA-dependent RNA polymerase (RdRp), though with lower efficacy than Favipiravir .

Enzyme Interactions

The compound’s hydroxyl groups facilitate interactions with flavoprotein monooxygenases, as demonstrated in crystallographic studies of related enzymes like 3-hydroxybenzoate 6-hydroxylase . These interactions are critical for its role in oxidative metabolic pathways.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor for:

  • Favipiravir Impurities: Used in quality control (QC) testing for antiviral drug formulations .

  • Anticancer Agents: Derivatives like 6-bromo-3-hydroxypyrazine-2-carboxamide show cytotoxic activity in preclinical models .

Analytical Reference Standards

Comparative Analysis with Structural Analogs

CompoundKey FeaturesUnique Properties
3-Hydroxypyrazine-2-carboxamideSingle hydroxyl group at position 3Lower solubility in water
FavipiravirFluorine at position 6, oxide groupApproved antiviral activity
6-Bromo-3-hydroxypyrazine-2-carboxamideBromine substitution at position 6Enhanced lipophilicity

The dual hydroxyl groups in 3,6-dihydroxypyrazine-2-carboxamide improve polar interactions compared to halogenated analogs .

Future Directions

  • Therapeutic Optimization: Structural modifications to enhance RdRp binding affinity.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve yield and sustainability .

  • Broad-Spectrum Antiviral Studies: Evaluating efficacy against emerging RNA viruses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator